5-Methoxypyrimidine-2-carboxylic acid
Overview
Description
5-Methoxypyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
“5-Methoxypyrimidine-2-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA, so they might interact with various enzymes and receptors in the body.
Biochemical Pathways
Pyrimidines play a crucial role in nucleic acids. They are part of both DNA and RNA structures, and they participate in many biochemical pathways related to nucleic acid synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxypyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium (n-BuLi) followed by carbonation with carbon dioxide (CO2) to introduce the carboxylic acid group . Another method includes the use of [14C] barium cyanamide, which is converted to [14C] cyanamide and then reacted with methanol (CH3OH) in the presence of dry hydrogen chloride (HCl) gas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,5-dicarboxylic acid, while reduction could produce 5-methoxypyrimidine-2-methanol.
Scientific Research Applications
5-Methoxypyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Comparison with Similar Compounds
2-Methoxypyrimidine-5-carboxylic acid: Similar structure but with the methoxy and carboxylic acid groups at different positions.
5-Methylpyrimidine-2-carboxylic acid: Contains a methyl group instead of a methoxy group at the 5-position.
5-Hydroxypyrimidine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the 5-position.
Uniqueness: 5-Methoxypyrimidine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and as a precursor for synthesizing other specialized compounds.
Properties
IUPAC Name |
5-methoxypyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNQFLMFOMNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504825 | |
Record name | 5-Methoxypyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344325-94-6 | |
Record name | 5-Methoxypyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxypyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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